molecular formula C13H10FNO3 B2839641 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-48-6

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2839641
CAS No.: 866151-48-6
M. Wt: 247.225
InChI Key: WGRUVHUXBRUGFD-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a bicyclohexane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Introduction of the Oxoethyl Group: The oxoethyl group is introduced via a Friedel-Crafts acylation reaction, where the fluorophenyl intermediate reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyclization to Form the Bicyclic Structure: The final step involves the cyclization of the intermediate to form the bicyclohexane ring system. This is typically achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with biological receptors, while the oxoethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chlorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
  • 3-[2-(4-Bromophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Uniqueness

The presence of the fluorophenyl group in 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione imparts unique properties compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-8-3-1-7(2-4-8)11(16)6-15-12(17)9-5-10(9)13(15)18/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRUVHUXBRUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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